molecular formula C16H24N2O3 B12828748 tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate CAS No. 583025-98-3

tert-Butyl 7-amino-8-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

Cat. No.: B12828748
CAS No.: 583025-98-3
M. Wt: 292.37 g/mol
InChI Key: JVJWENUWJAZYKF-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a benzoazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Functional Groups: The tert-butyl, amino, and methoxy groups are introduced through subsequent reactions. For example, the tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the amino group can be introduced through amination reactions using suitable amine precursors.

Industrial Production Methods: Industrial production of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzoazepine core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl halides in the presence of a base, sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of reduced benzoazepine derivatives or alcohols.

    Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

    Enzyme Inhibition: The compound can be studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery.

    Receptor Binding: The compound can be investigated for its binding affinity to various biological receptors, including neurotransmitter receptors.

Medicine:

    Drug Development: The compound can be explored as a potential lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.

    Diagnostic Agents: The compound can be used as a probe in diagnostic imaging techniques, such as positron emission tomography (PET).

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound can be explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

  • tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-2-carboxylate
  • tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-4-carboxylate
  • tert-Butyl 7-amino-8-methoxy-4,5-dihydro-1H-benzo[d]azepine-5-carboxylate

Comparison:

  • Structural Differences: The position of the carboxylate group varies among the similar compounds, leading to differences in their chemical properties and reactivity.
  • Reactivity: The reactivity of the compounds can differ based on the position of the functional groups, affecting their behavior in chemical reactions.
  • Biological Activity: The biological activity of the compounds can vary based on their structure, influencing their potential applications in drug discovery and development.

Properties

CAS No.

583025-98-3

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 8-amino-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-7-5-11-9-13(17)14(20-4)10-12(11)6-8-18/h9-10H,5-8,17H2,1-4H3

InChI Key

JVJWENUWJAZYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2CC1)OC)N

Origin of Product

United States

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